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Compound of Interest

Compound Name:
2-isopropoxy-1H-isoindole-

1,3(2H)-dione

CAS No.: 51951-27-0

Cat. No.: B3143240

Get Quote

Executive Summary
In drug discovery, the phthalimide moiety is a privileged scaffold. When introducing an

isopropoxy group (

), a common challenge is rapidly distinguishing between

-alkylation (formation of

-isopropylphthalimide),

-alkoxylation (formation of

-isopropoxyphthalimide), and ring substitution (e.g., 4-isopropoxyphthalimide).

This guide establishes that the methine (

) carbon resonance of the isopropyl group is the definitive diagnostic marker.
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-Alkoxy (

-O-

Pr): Extreme deshielding (

83–89 ppm).

Ring-Alkoxy (Ar-O-

Pr): Moderate deshielding (

69–72 ppm).

-Alkyl (

-

Pr): Shielded relative to oxygen analogs (

44–50 ppm).

Structural Context & Chemical Shift Data[1][2][3][4]
[5][6][7][8]
The chemical environment of the isopropyl methine proton is drastically altered by the

heteroatom attachment point. The following table synthesizes experimental data from

analogous systems to provide a robust assignment strategy.

Table 1: Diagnostic 13C NMR Shifts (CDCl )
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Structural
Motif

Substituent
Type

Methine (

H) Shift

Methyl (

H

) Shift

Diagnostic
Feature

-

Isopropoxyphthal

imide

-Alkoxy (

-O-

)

83 – 89 ppm 19 – 22 ppm

Diagnostic:

Highly

deshielded due

to the

-effect of the

-hydroxyimide

moiety.

4-

Isopropoxyphthal

imide

Aryl Ether (Ar-O-

)
69 – 72 ppm 21 – 22 ppm

Baseline: Typical

aromatic ether

shift; comparable

to

isopropoxybenze

ne.

-

Isopropylphthali

mide

-Alkyl (

-

)

44 – 50 ppm 20 – 23 ppm

Distinctive:

Significantly

upfield due to

Nitrogen being

less

electronegative

than Oxygen.

Isopropanol
Free Alcohol (

-OH)
63 – 65 ppm 25 ppm

Reference

standard.
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Technical Insight: The

-alkoxy resonance (

85 ppm) is unusually downfield compared to standard ethers. This is attributed to

the electron-withdrawing nature of the phthalimide nitrogen and the adjacent

carbonyls, which exert a strong inductive effect through the oxygen atom.

Mechanistic Analysis of Shifts
The "N-O" Deshielding Anomaly
Researchers often misassign the

-isopropoxy signal as an impurity or a solvent peak because it resonates in a region typically
associated with

carbons or chlorinated solvents (near 77 ppm).

Inductive Withdrawal: The phthalimide nitrogen is

hybridized and part of a resonance system with two carbonyls. It pulls electron density from
the oxygen, which in turn desheilds the attached isopropyl methine carbon.

Anisotropic Effect: The rigid bicyclic aromatic system creates a deshielding cone. In

-alkoxy derivatives, the alkoxy group is held in proximity to this zone, further shifting the
signal downfield compared to a flexible aliphatic ether.

Regioisomer Distinction (Ring Substitution)
For ring-substituted phthalimides (e.g., 3- vs. 4-isopropoxy), the carbonyl carbons provide

secondary confirmation:

4-Isopropoxy: The symmetry is broken, but the carbonyls often appear as distinct signals or

a broadened peak around 167–169 ppm.
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3-Isopropoxy: The steric bulk near the carbonyl (C-1 position) often causes a larger

separation in the carbonyl resonances due to the "ortho" effect.

Experimental Protocol: Self-Validating Assignment
To ensure data integrity, follow this decision-tree protocol when characterizing unknown

phthalimide derivatives.

Step-by-Step Methodology
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

. (Avoid DMSO-

initially, as solvent peaks can obscure the 39-40 ppm region).

Acquisition: Run a standard proton-decoupled

C NMR (minimum 128 scans for S/N > 10).

Solvent Reference: Calibrate to CDCl

triplet at 77.16 ppm.

Region Check (Methine Search):

Scan 80–90 ppm: Signal present?

-Alkoxy confirmed.

Scan 68–73 ppm: Signal present?

Aryl Ether confirmed.

Scan 40–55 ppm: Signal present?

-Alkyl confirmed.

Validation (HMBC): Perform a
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H-

C HMBC experiment.

-Alkoxy: The methine proton (

4.5 ppm) will show a correlation to the phthalimide carbonyls (

163-168 ppm) if the connectivity is

-O-CH.

Aryl Ether: The methine proton will correlate to aromatic carbons (

150-160 ppm, ipso-carbon), not the carbonyls.

Visualization: Assignment Decision Tree
The following diagram illustrates the logical flow for assigning the isopropoxy location based on

13C chemical shifts.
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Unknown Phthalimide Derivative
(Isopropoxy Group Present)

Analyze 13C NMR Methine (CH) Shift

Shift: 83 - 89 ppm
(Highly Deshielded)

Shift: 69 - 72 ppm
(Moderately Deshielded)

Shift: 44 - 50 ppm
(Shielded)

Conclusion:
N-Isopropoxyphthalimide

(N-O-iPr)

Conclusion:
Ring-Isopropoxyphthalimide

(Ar-O-iPr)

Conclusion:
N-Isopropylphthalimide

(N-iPr)

HMBC Validation:
Check H(methine) -> C(carbonyl) correlation

Confirm Connectivity

Click to download full resolution via product page

Figure 1: Logical workflow for distinguishing isopropoxy regioisomers on a phthalimide scaffold

using 13C NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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